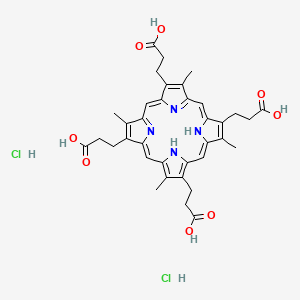

Coproporphyrin I

説明

This compound has been reported in Sphingopyxis with data available.

Structure

3D Structure

特性

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUOZSDXVZCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883425 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-14-6 | |

| Record name | Coproporphyrin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW4SWA9YWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Coproporphyrin I Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coproporphyrin I is a metabolic dead-end product of the heme biosynthesis pathway, the accumulation of which is a hallmark of the genetic disorder Congenital Erythropoietic Porphyria (CEP). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic and non-enzymatic reactions involved. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this aberrant metabolic route. The guide includes quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to Heme Biosynthesis and the Formation of Type I Porphyrin Isomers

Heme, an iron-containing protoporphyrin IX, is an essential prosthetic group for a multitude of proteins involved in critical biological processes, including oxygen transport (hemoglobin and myoglobin), electron transport (cytochromes), and detoxification (cytochrome P450 enzymes). The biosynthesis of heme is a highly conserved and tightly regulated pathway involving eight enzymatic steps that occur in both the mitochondria and the cytoplasm.

A critical juncture in this pathway is the formation of the first cyclic tetrapyrrole, uroporphyrinogen III. This reaction is catalyzed by the enzyme uroporphyrinogen III synthase (UROS). In the absence or deficiency of UROS, the linear tetrapyrrole precursor, hydroxymethylbilane (HMB), spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I. This marks the entry into a metabolic shunt that leads to the formation of coproporphyrinogen I and its oxidized product, this compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is not a physiological pathway but rather a consequence of the dysregulation of the main heme synthesis pathway.

Formation of Hydroxymethylbilane (HMB)

The heme biosynthesis pathway begins with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), which is then converted to porphobilinogen (PBG). Four molecules of PBG are subsequently polymerized by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane synthase) to form the linear tetrapyrrole, hydroxymethylbilane (HMB).

The Branch Point: Uroporphyrinogen III Synthase vs. Spontaneous Cyclization

Under normal physiological conditions, uroporphyrinogen III synthase (UROS) efficiently converts HMB to uroporphyrinogen III by catalyzing the inversion of the D-pyrrole ring before cyclization. However, in cases of UROS deficiency, as seen in Congenital Erythropoietic Porphyria (CEP), HMB accumulates and undergoes spontaneous, non-enzymatic cyclization to form uroporphyrinogen I.

Decarboxylation to Coproporphyrinogen I

Uroporphyrinogen I, although a "dead-end" precursor for heme, can still be recognized as a substrate by the next enzyme in the pathway, uroporphyrinogen decarboxylase (UROD). UROD catalyzes the sequential decarboxylation of the four acetate side chains of uroporphyrinogen I to form coproporphyrinogen I. It is important to note that UROD can act on both uroporphyrinogen I and III isomers[1].

Oxidation to this compound

Coproporphyrinogen I is not a substrate for the subsequent enzyme in the heme pathway, coproporphyrinogen oxidase, which is specific for the type III isomer. Consequently, coproporphyrinogen I accumulates and is non-enzymatically oxidized to the stable, colored porphyrin, this compound. This accumulation in various tissues and subsequent excretion is a key diagnostic marker for CEP.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates in the this compound biosynthesis pathway.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Optimal pH | Reference(s) |

| Uroporphyrinogen Decarboxylase | Uroporphyrinogen I | ~0.1-1.0 | Varies | 6.8 - 7.2 | [2] |

| Uroporphyrinogen Decarboxylase | Uroporphyrinogen III | ~0.1-0.5 | Varies | 6.8 - 7.2 | [2] |

Table 1: Kinetic Parameters of Uroporphyrinogen Decarboxylase.

| Analyte | Fluid | Normal Range (nmol/24h) | CEP Range (nmol/24h) | Reference(s) |

| This compound | Urine | < 20 | > 1000 | [3][4] |

| Coproporphyrin III | Urine | 50 - 250 | < 500 | [3][4] |

| Uroporphyrin I | Urine | < 10 | > 5000 | [3][4] |

Table 2: Typical Urinary Porphyrin Excretion Levels.

Experimental Protocols

Assay for Uroporphyrinogen Decarboxylase (UROD) Activity in Erythrocytes

This assay measures the activity of UROD by quantifying the conversion of a pentacarboxylic porphyrinogen I substrate to this compound.

Materials:

-

Whole blood collected in a heparinized tube.

-

Pentacarboxylic porphyrinogen I substrate solution.

-

0.5 M Phosphate buffer, pH 6.8.

-

Trichloroacetic acid (TCA)/Dimethyl sulfoxide (DMSO) stop solution containing a mesoporphyrin internal standard.

-

HPLC system with a C18 reverse-phase column and fluorescence detector.

Procedure:

-

Prepare a hemolysate from the whole blood sample by washing the erythrocytes with saline and then lysing them with distilled water.

-

Incubate a known amount of the hemolysate with the pentacarboxylic porphyrinogen I substrate in the phosphate buffer at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the TCA/DMSO stop solution. This also serves to oxidize the porphyrinogens to their corresponding porphyrins.

-

Centrifuge the sample to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the this compound produced and the mesoporphyrin internal standard.

-

Calculate the UROD activity based on the amount of this compound formed per unit of time and protein concentration.

HPLC Separation and Quantification of Coproporphyrin Isomers in Urine

This method allows for the separation and quantification of this compound and III isomers, which is crucial for the diagnosis of porphyrias.

Materials:

-

Urine sample, protected from light.

-

This compound and III standards.

-

HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm).

-

Mobile phase A: Aqueous buffer (e.g., 1 M ammonium acetate, pH 5.16).

-

Mobile phase B: Organic solvent (e.g., Methanol or Acetonitrile).

Procedure:

-

Acidify the urine sample with acetic acid.

-

Inject a known volume of the acidified urine onto the HPLC column.

-

Elute the porphyrins using a gradient of mobile phase B. A typical gradient might start at a lower percentage of B and increase over time to elute the more hydrophobic porphyrins.

-

Detect the eluting porphyrins using the fluorescence detector.

-

Identify the this compound and III peaks by comparing their retention times to those of the standards.

-

Quantify the concentration of each isomer by integrating the peak areas and comparing them to a calibration curve generated with the standards.

Visualizations

Caption: Biosynthesis pathway of this compound.

Caption: Experimental workflow for UROD activity assay.

Regulation of the Pathway

The formation of this compound is not directly regulated, as it is a product of a metabolic shunt. However, its production is intrinsically linked to the regulation of the main heme biosynthesis pathway. The key regulatory points of the heme synthesis pathway include:

-

Feedback Inhibition of ALA Synthase: The first and rate-limiting enzyme of the pathway, ALA synthase, is subject to feedback inhibition by the end-product, heme. High levels of heme inhibit the synthesis and translocation of ALA synthase into the mitochondria.

-

Iron Availability: In erythroid cells, the synthesis of the erythroid-specific isoform of ALA synthase (ALAS2) is regulated by the availability of iron.

Factors that lead to an upregulation of the initial steps of the heme biosynthesis pathway, in the context of a UROS deficiency, can exacerbate the production of uroporphyrinogen I and subsequently this compound.

Conclusion

The biosynthesis of this compound is a critical pathway to understand in the context of Congenital Erythropoietic Porphyria. This guide has provided a detailed overview of the enzymatic and non-enzymatic steps involved, along with relevant quantitative data and experimental protocols. The provided visualizations offer a clear representation of the metabolic pathway and a typical experimental workflow. A thorough understanding of this shunt pathway is essential for the development of diagnostic tools and therapeutic strategies for CEP and related disorders. Further research into the kinetics of UROS and the factors influencing the spontaneous cyclization of HMB will continue to refine our understanding of this important metabolic disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effect of various therapeutic trials on the prophyrin excretion in a case of congenital erythropoietic prophyria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Canonical Porphyrin: An In-Depth Technical Guide on the Role of Coproporphyrin I in Heme Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heme, an iron-containing protoporphyrin IX, is indispensable for a myriad of biological functions, most notably as the prosthetic group in hemoglobin, myoglobin, and cytochromes. Its intricate biosynthetic pathway is a finely tuned cascade of eight enzymatic reactions. While the main pathway proceeds through a series of type III porphyrinogen isomers, the formation of type I isomers, particularly coproporphyrinogen I, represents a critical metabolic cul-de-sac with significant pathophysiological implications. This technical guide provides a comprehensive exploration of the role of coproporphyrin I in the context of heme synthesis. It delves into its formation as a non-functional byproduct, its accumulation in disease states such as Congenital Erythropoietic Porphyria (CEP), and its emerging utility as a clinical biomarker in diagnostics and drug development. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of the underlying biochemical pathways to facilitate a deeper understanding for researchers, clinicians, and professionals in pharmaceutical development.

Introduction: The Duality of Porphyrin Isomers in Heme Synthesis

The biosynthesis of heme is a fundamental metabolic process that occurs in most mammalian cells, with the highest rates observed in the bone marrow and liver. The pathway is initiated in the mitochondria, moves to the cytosol, and its final steps are completed back in the mitochondria. A crucial juncture in this pathway is the formation of the first cyclic tetrapyrrole, uroporphyrinogen. Two isomers exist for both uroporphyrinogen and its downstream metabolite, coproporphyrinogen: the physiologically essential type III isomer and the non-functional type I isomer.

Coproporphyrinogen III is the vital precursor that is further metabolized to protoporphyrinogen IX and ultimately heme. In contrast, coproporphyrinogen I, and its oxidized form this compound, cannot be utilized for heme synthesis and its accumulation is indicative of enzymatic dysfunction within the heme biosynthetic pathway.

The Biochemical Crossroads: Formation of this compound

The synthesis of uroporphyrinogen III from the linear tetrapyrrole hydroxymethylbilane is catalyzed by the enzyme uroporphyrinogen III synthase (UROS). This enzyme facilitates an intramolecular rearrangement, inverting the D-pyrrole ring of hydroxymethylbilane before cyclization. In the absence or deficiency of UROS, hydroxymethylbilane spontaneously cyclizes in a symmetrical fashion to form uroporphyrinogen I.[1][2] This uroporphyrinogen I is then acted upon by uroporphyrinogen decarboxylase to form coproporphyrinogen I.[3] However, the subsequent enzyme in the pathway, coproporphyrinogen oxidase, is specific for the type III isomer, leaving coproporphyrinogen I to accumulate.

Signaling Pathways and Logical Relationships

The formation of this compound is a direct consequence of a deviation from the canonical heme synthesis pathway. The following diagrams illustrate the critical enzymatic step and the resulting isomeric divergence.

Caption: Formation of coproporphyrinogen isomers.

Pathophysiological Significance: Congenital Erythropoietic Porphyria

The most profound clinical manifestation of this compound accumulation is Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease.[2][4] This rare autosomal recessive disorder is caused by a marked deficiency in UROS activity.[3][4] The resulting accumulation of uroporphyrin I and this compound in erythrocytes, bone marrow, urine, feces, and other tissues leads to severe photosensitivity, blistering of the skin, hemolytic anemia, and erythrodontia (reddish-brown discoloration of teeth).[4][5][6]

Urinary porphyrin concentrations in CEP patients are dramatically elevated, often 100 to 1000 times the normal levels, with a predominance of uroporphyrin I and this compound isomers.[4]

Quantitative Data on this compound and III Levels

The quantification of coproporphyrin isomers in biological fluids is a cornerstone for the diagnosis of porphyrias. The following tables summarize typical concentrations in healthy individuals and patients with CEP.

Table 1: Urinary this compound and III Levels

| Analyte | Normal Range (μg/L) | CEP Levels | Reference |

| This compound | 0 - 15 | Markedly Increased | [7] |

| Coproporphyrin III | 0 - 49 | Increased | [7] |

| Total Coproporphyrins (24h) | 100 - 300 μg | Up to 50-100 mg/day (total porphyrins) | [4][8] |

Table 2: Fecal Coproporphyrin Levels

| Analyte | Normal Range | CEP Levels | Reference |

| Total Coproporphyrins | <200 μg/24 hours | Markedly Increased (predominantly this compound) | [4][8] |

Table 3: Erythrocyte Porphyrin Levels

| Analyte | Normal Range | CEP Levels | Reference |

| Uroporphyrin I | Not routinely measured | Markedly Increased | [5] |

| This compound | Not routinely measured | Markedly Increased | [5] |

This compound as a Biomarker in Drug Development

Beyond its role in inherited metabolic disorders, this compound has gained significant attention in the field of drug development as an endogenous biomarker for the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[9][10][11][12] These transporters are crucial for the hepatic uptake of a wide range of drugs. Inhibition of OATP1B by a new chemical entity can lead to significant drug-drug interactions (DDIs).[13]

Studies have demonstrated that plasma concentrations of this compound are a sensitive and specific indicator of OATP1B1 inhibition.[10][12] Monitoring changes in plasma this compound levels during early-phase clinical trials can provide valuable information on the potential of a drug candidate to cause OATP1B-mediated DDIs, potentially reducing the need for dedicated DDI studies.[11][13]

Caption: OATP1B inhibition assessment workflow.

Experimental Protocols

Accurate quantification of coproporphyrin isomers is critical for both clinical diagnosis and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods.

HPLC Method for Urinary Coproporphyrin Isomer Analysis

This protocol is adapted from a method for the quantitative determination of urinary coproporphyrin isomers.[14]

-

Sample Preparation:

-

Collect a 24-hour urine sample, protecting it from light and keeping it refrigerated.

-

Acidify an aliquot of the urine sample with hydrochloric acid.

-

Inject the acidified urine directly onto the HPLC system.

-

-

Chromatographic Conditions:

-

Column: Reverse-phase C18 column (e.g., Symmetry® C18, 5 µm, 4.6 x 250 mm).[14]

-

Mobile Phase: A gradient of acetonitrile and acetate buffer (e.g., 0.015 M, pH 4).[14]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at approximately 365 nm and emission at 624 nm.[14]

-

-

Quantification:

-

Prepare calibration curves using certified standards for this compound and III.

-

The concentration range for validation is typically 10-400 nmol/L for this compound and 30-560 nmol/L for coproporphyrin III.[14]

-

LC-MS/MS Method for Plasma this compound and III Quantification

This protocol is based on a validated method for quantifying coproporphyrin isomers in human plasma.[15]

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a mixed-mode anion exchange 96-well plate (e.g., Oasis® MAX) with methanol and then water.

-

Load human plasma samples.

-

Wash the plate with an appropriate buffer to remove interferences.

-

Elute the coproporphyrins with an acidic organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: A suitable C18 column (e.g., Ace Excel 2 C18 PFP, 3 µm, 2.1 x 150 mm).[15]

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[15]

-

Mobile Phase B: Acetonitrile.[15]

-

Gradient: A suitable gradient to separate the isomers.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

-

Quantification:

Uroporphyrinogen III Synthase (UROS) Activity Assay

This assay measures the enzymatic activity of UROS in erythrocytes, which is crucial for the diagnosis of CEP.

-

Principle: The assay measures the conversion of porphobilinogen (or hydroxymethylbilane) to uroporphyrinogen III. The uroporphyrinogen isomers formed are then oxidized to fluorescent uroporphyrins and quantified by HPLC.

-

Coupled-Enzyme Assay Protocol:

-

Prepare a hemolysate from washed erythrocytes.

-

Incubate the hemolysate with porphobilinogen in a buffered solution. Endogenous porphobilinogen deaminase in the lysate will convert porphobilinogen to hydroxymethylbilane.

-

The UROS enzyme in the lysate then converts hydroxymethylbilane to uroporphyrinogen III. Any non-enzymatic cyclization will form uroporphyrinogen I.

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid or hydrochloric acid).

-

Oxidize the uroporphyrinogens to uroporphyrins by exposure to UV light or air.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC with fluorescence detection to separate and quantify uroporphyrin I and III.

-

-

Direct Assay Protocol:

-

Synthesize hydroxymethylbilane chemically.

-

Incubate the prepared hemolysate with the synthetic hydroxymethylbilane.

-

Follow steps 4-7 of the coupled-enzyme assay.

-

Conclusion

This compound, while having no direct physiological function in heme synthesis, serves as a critical indicator of metabolic disruption and a valuable tool in modern medicine. Its accumulation is the hallmark of Congenital Erythropoietic Porphyria, a debilitating genetic disorder. The precise quantification of this compound and its isomer, coproporphyrin III, is essential for the diagnosis and management of this and other porphyrias. Furthermore, the emergence of this compound as a sensitive and specific endogenous biomarker for hepatic OATP1B transporter activity has significant implications for the pharmaceutical industry. By providing an early assessment of potential drug-drug interactions, the measurement of plasma this compound can streamline the drug development process, enhancing safety and efficiency. This technical guide has provided a comprehensive overview of the multifaceted role of this compound, from its biochemical origins to its clinical and pharmaceutical applications, equipping researchers and drug development professionals with the foundational knowledge to navigate this important area of study.

References

- 1. aliribio.com [aliribio.com]

- 2. Congenital Erythropoietic Porphyria, CEP - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]

- 7. labcorp.com [labcorp.com]

- 8. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Coproporphyrin I: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproporphyrin I is a naturally occurring porphyrin that, while structurally similar to the vital heme precursor Coproporphyrin III, represents a metabolic dead-end in the primary pathway of heme synthesis.[1] Its accumulation in biological systems is often indicative of certain pathological conditions, most notably the porphyrias.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Furthermore, it details common experimental protocols for its quantification and visualizes its position within the heme biosynthesis pathway.

Chemical Structure and Properties

This compound is a tetrapyrrole, a class of organic compounds characterized by a macrocycle of four pyrrole rings linked by methine bridges.[1] The defining feature of this compound is the symmetric arrangement of its side chains: four methyl groups and four propionic acid groups. This is in contrast to its biologically active isomer, Coproporphyrin III, where the arrangement of the side chains on the D ring is reversed.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | [4][5] |

| Molecular Formula | C₃₆H₃₈N₄O₈ | [4][5][6][7] |

| Molar Mass | 654.71 g/mol | [4][5][6] |

| CAS Number | 531-14-6 | [4][6] |

| Appearance | White to off-white solid | [6] |

| Solubility | Water: 0.031 g/L | [1] |

| DMSO: 50 mg/mL (with sonication) | [6][8] | |

| Melting Point | Not available for free acid. Tetramethyl ester: 252-254 °C | |

| pKa (Strongest Acidic) | 3.56 | [1] |

| pKa (Strongest Basic) | 5.18 | [1] |

Table 2: Spectroscopic Properties of this compound

| Spectrum | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield | Source |

| UV-Vis | Various | Soret band at ~400 nm, Q-bands between 550-570 nm | - | - | [4] |

| UV-Vis | DMF | 398 | - | - | [9] |

| UV-Vis | 0.1 M Potassium Phosphate Buffer | 390 | - | - | [10] |

| Fluorescence | Various | Excitation near 400 nm | ~618-620 nm | - | [11] |

| Fluorescence | DMF | - | - | 0.113 | [9] |

| Fluorescence | 0.1 M Potassium Phosphate Buffer | - | - | 0.049 | [10] |

Biological Role and Significance

In healthy individuals, the synthesis of heme predominantly proceeds via the "III" series of isomers, starting with uroporphyrinogen III. However, in the pathological condition known as congenital erythropoietic porphyria, a deficiency in the enzyme uroporphyrinogen-III cosynthase leads to the formation of uroporphyrinogen I.[2] This isomer is then acted upon by uroporphyrinogen decarboxylase to produce coproporphyrinogen I.[2]

Unlike coproporphyrinogen III, which is further metabolized in the mitochondria, coproporphyrinogen I cannot be utilized by the subsequent enzyme in the heme pathway, coproporphyrinogen oxidase.[2] Consequently, coproporphyrinogen I accumulates and is non-enzymatically oxidized to this compound, which is then excreted in urine and feces.[1] Elevated levels of this compound are a key diagnostic marker for certain porphyrias.[3][4]

Heme Biosynthesis Pathway

The following diagram illustrates the normal heme biosynthesis pathway and the point at which the formation of type I isomers diverges.

Experimental Protocols

The quantification of this compound in biological matrices such as urine and plasma is crucial for the diagnosis and monitoring of porphyrias. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Quantification of this compound and III in Urine by HPLC

This method is adapted from a validated protocol for the determination of urinary coproporphyrin isomers.[12]

1. Sample Preparation:

-

Collect a 24-hour urine sample in a light-protected container.

-

Adjust the pH of a urine aliquot to 3.5-4.0 with acid.

-

For extraction, utilize solid-phase extraction (SPE) with a C18 cartridge.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the pH-adjusted urine sample.

-

Wash the cartridge with water and then a low percentage of methanol in water to remove interferences.

-

Elute the porphyrins with a mixture of methanol and an organic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. HPLC Conditions:

-

Column: Reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).[12]

-

Mobile Phase: A gradient of acetonitrile and an acetate buffer (e.g., 0.015 M, pH 4).[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at approximately 365 nm and emission at 624 nm.[12]

3. Quantification:

-

Prepare calibration standards of this compound and III in a surrogate matrix.

-

Process the standards and quality control samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Quantification of this compound and III in Plasma by LC-MS/MS

This method is based on a sensitive protocol for plasma coproporphyrin analysis.[13][14]

1. Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard (stable isotope-labeled this compound).

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE) with a mixed-mode anion exchange sorbent for enhanced sensitivity.[13][14]

-

Evaporate the final extract and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

-

LC Column: A high-resolution reverse-phase column (e.g., C18, 3 µm, 2.1 x 150 mm).[13][14]

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[13][14]

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute and separate the isomers.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the transition of the parent ion to a specific product ion, for example, m/z 655.3 → 596.3 for this compound and III.[13][14]

3. Quantification:

-

Use a calibration curve prepared in a similar manner to the HPLC method.

-

The ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for matrix effects and extraction variability.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the quantification of this compound using LC-MS/MS.

Conclusion

This compound is a significant biomarker for certain metabolic disorders, particularly the porphyrias. Understanding its chemical properties and the analytical methods for its detection and quantification is essential for researchers and clinicians in the field. The provided information and protocols offer a solid foundation for the study of this important molecule. The distinct structural and spectral properties of this compound, along with robust analytical methodologies, enable its reliable differentiation from its biologically active isomer, Coproporphyrin III, aiding in accurate diagnosis and ongoing research.

References

- 1. Showing Compound this compound (FDB022159) - FooDB [foodb.ca]

- 2. Coproporphyrinogen I - Wikipedia [en.wikipedia.org]

- 3. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. This compound | 531-14-6 | Benchchem [benchchem.com]

- 5. This compound | C36H38N4O8 | CID 68271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PhotochemCAD | this compound (in DMF) [photochemcad.com]

- 10. PhotochemCAD | this compound (in 0.1 M PPB [photochemcad.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomeric Distinction of Coproporphyrin I and Coproporphyrin III

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coproporphyrin I and coproporphyrin III are isomers that, despite their subtle structural differences, play vastly different roles in human physiology and pathology. Coproporphyrin III is a key intermediate in the essential heme biosynthesis pathway, while this compound is a non-functional byproduct. The enzymatic machinery of heme synthesis is stereospecific, exclusively utilizing the type III isomer. Consequently, the relative and absolute quantities of these isomers in biological fluids are critical diagnostic markers for a range of inherited metabolic disorders known as porphyrias, as well as other conditions such as heavy metal poisoning and certain liver diseases. Furthermore, recent research has highlighted their utility as endogenous biomarkers for assessing the function of hepatic uptake transporters, particularly Organic Anion Transporting Polypeptides (OATPs), which are crucial for drug metabolism and disposition. This guide provides a comprehensive overview of the structural and functional distinctions between this compound and III, their biochemical origins, clinical significance, and the analytical methods for their differentiation and quantification.

Structural and Functional Divergence of Coproporphyrin Isomers

Coproporphyrins are tetrapyrrole compounds characterized by four methyl and four propionic acid side chains attached to the porphyrin macrocycle. The defining difference between this compound and III lies in the arrangement of these substituents on the four pyrrole rings (A, B, C, and D).

-

This compound: This isomer possesses a symmetrical arrangement of its side chains. The sequence of methyl (M) and propionic acid (P) groups on rings A, B, C, and D is MP-MP-MP-MP.

-

Coproporphyrin III: In contrast, coproporphyrin III has an asymmetrical arrangement. The sequence of substituents is MP-MP-MP-PM, with an inversion of the methyl and propionic acid groups on ring D.[1]

This seemingly minor structural variance has profound functional consequences. The enzymes of the heme biosynthesis pathway are stereospecific and can only process the asymmetrical type III isomers.[2] As a result, coproporphyrinogen III is the sole precursor for protoporphyrin IX and ultimately heme, while coproporphyrinogen I is a metabolic dead-end and is simply excreted.[1]

The Biochemical Crossroads: Heme Biosynthesis

The synthesis of heme is a highly regulated, multi-step enzymatic process. The divergence of the I and III isomer pathways occurs at the fourth step, catalyzed by the enzyme uroporphyrinogen III synthase (UROS).

-

Formation of Hydroxymethylbilane: The pathway begins with the condensation of glycine and succinyl-CoA to form aminolevulinic acid (ALA). Two molecules of ALA are then combined to form the pyrrole porphobilinogen (PBG). Four molecules of PBG are subsequently polymerized in a head-to-tail fashion by hydroxymethylbilane synthase (HMBS) to create a linear tetrapyrrole called hydroxymethylbilane.

-

The Crucial Inversion by Uroporphyrinogen III Synthase: In a healthy state, hydroxymethylbilane is rapidly cyclized by uroporphyrinogen III synthase (UROS). This enzyme facilitates the closure of the macrocycle while simultaneously inverting the final (D) pyrrole ring, leading to the formation of the asymmetrical uroporphyrinogen III.[3]

-

Formation of Coproporphyrinogen III: Uroporphyrinogen III is then acted upon by uroporphyrinogen decarboxylase (UROD), which removes the four acetate side chains to yield coproporphyrinogen III.[4] This molecule continues down the pathway to be converted into protoporphyrinogen IX and subsequently heme.

-

The Type I Shunt: In the absence or deficiency of UROS, the unstable hydroxymethylbilane spontaneously cyclizes without the inversion of the D ring, resulting in the formation of the symmetrical, non-functional uroporphyrinogen I. Uroporphyrinogen decarboxylase can still act on this isomer to produce coproporphyrinogen I.

The following diagram illustrates the critical branching point in the heme biosynthesis pathway leading to the formation of type I and type III isomers.

Clinical Significance: A Tale of Two Isomers

The differential measurement of this compound and III is a cornerstone in the diagnosis of several inherited and acquired conditions.

The Porphyrias

The porphyrias are a group of at least eight metabolic disorders arising from enzymatic defects in the heme synthesis pathway. The pattern of porphyrin and porphyrin precursor accumulation is unique to each enzymatic deficiency.

-

Congenital Erythropoietic Porphyria (CEP): Also known as Günther's disease, CEP is a rare autosomal recessive disorder caused by a profound deficiency of UROS. This leads to a massive accumulation of the non-functional type I isomers, uroporphyrin I and this compound, in erythrocytes, urine, and feces.[5][6][7]

-

Hereditary Coproporphyria (HCP): This is an acute hepatic porphyria resulting from a deficiency of coproporphyrinogen oxidase (CPOX). During acute attacks, there is a significant increase in urinary ALA, PBG, and coproporphyrin III.[8][9] A key diagnostic feature is a markedly elevated fecal coproporphyrin III concentration.[10] The fecal coproporphyrin III to I ratio is typically greater than 2.0 in affected adults.[11]

-

Variegate Porphyria (VP): Caused by a deficiency of protoporphyrinogen oxidase (PPOX), VP presents with both acute neurovisceral attacks and cutaneous photosensitivity. Biochemically, it is characterized by elevated urinary ALA and PBG during attacks, and markedly increased fecal coproporphyrin III and protoporphyrin IX.[11][12][13]

-

Porphyria Cutanea Tarda (PCT): The most common porphyria, PCT results from a deficiency of UROD. It is characterized by the accumulation of uroporphyrin and heptacarboxylporphyrin in the urine. While total coproporphyrin levels may be elevated, the defining feature is the high uroporphyrin to coproporphyrin ratio.[14][15][16] An inversion of the normal urinary coproporphyrin III to I ratio can also be observed.[14]

-

Acute Intermittent Porphyria (AIP): A deficiency in HMBS leads to AIP, characterized by acute neurovisceral attacks without photosensitivity. The hallmark is a marked elevation of urinary ALA and PBG during attacks. Fecal porphyrins are typically normal or only slightly increased.[17][18]

Other Clinical Conditions

-

Lead Poisoning: Lead inhibits several enzymes in the heme synthesis pathway, notably ALA dehydratase and ferrochelatase. This results in a characteristic increase in urinary ALA and a significant elevation of urinary coproporphyrin III.[1][19][20] The proportion of coproporphyrin III is significantly elevated at the expense of isomer I.[19]

-

Inherited Disorders of Bilirubin Metabolism:

-

Dubin-Johnson Syndrome: This autosomal recessive disorder is caused by a defect in the canalicular multispecific organic anion transporter (cMOAT/MRP2). While total urinary coproporphyrin levels are normal, there is a pathognomonic reversal of the isomer ratio, with over 80% being this compound.[21][22][23]

-

Rotor Syndrome: Another autosomal recessive condition of conjugated hyperbilirubinemia, Rotor syndrome is associated with a significant increase in total urinary coproporphyrin excretion, with this compound accounting for approximately 65-70% of the total.[3][24][25][26][27]

-

Biomarkers in Drug Development

This compound and III have emerged as sensitive endogenous biomarkers for the function of hepatic OATP1B1 and OATP1B3 transporters.[24] Inhibition of these transporters by investigational drugs can lead to significant drug-drug interactions. Monitoring changes in plasma concentrations of this compound and III can provide an early indication of a drug's potential to inhibit OATP1B-mediated transport, potentially reducing the need for dedicated clinical DDI studies.[22][24]

Quantitative Data on Coproporphyrin Isomers

The following tables summarize the reference ranges and typical findings for this compound and III in various biological matrices and clinical conditions.

Table 1: Reference Ranges for this compound and III in Healthy Adults

| Biological Matrix | This compound | Coproporphyrin III | Total Coproporphyrin |

| Urine (24-hour) | 100-300 µ g/24h [23] | ||

| Random Urine | 0-15 µg/L[19] | 0-49 µg/L[19] | |

| 6.5-33.2 mcg/g creatinine[28] | 4.8-88.6 mcg/g creatinine[28] | 27.0-153.6 mcg/g creatinine[28] | |

| Feces | <200 mcg/24h[23] or 0-45 nmol/g dry weight[29] | ||

| Plasma | 0.15-1.5 ng/mL[7] | 0.025-0.15 ng/mL[7] | |

| Geometric Mean: 0.57 ng/mL[30] | Geometric Mean: 0.079 ng/mL[30] |

Table 2: Urinary and Fecal Coproporphyrin Isomer Patterns in Porphyrias and Other Conditions

| Condition | Urinary this compound | Urinary Coproporphyrin III | Fecal this compound | Fecal Coproporphyrin III | Key Isomer Ratio/Finding |

| Congenital Erythropoietic Porphyria (CEP) | Markedly Increased[5][6][7] | Increased[5] | Markedly Increased[5][6] | Increased[31] | Predominance of type I isomers in all matrices[5][6][7] |

| Hereditary Coproporphyria (HCP) | Increased | Markedly Increased (during attacks)[8] | Increased | Markedly Increased[10] | Fecal Copro III/I ratio > 2.0[11] |

| Variegate Porphyria (VP) | Increased | Increased | Increased | Markedly Increased[11][12] | Fecal Copro III and Protoporphyrin IX are both markedly increased[11][12] |

| Porphyria Cutanea Tarda (PCT) | Increased | Increased | Inversion of the normal urinary Copro III/I ratio may occur[14] | ||

| Acute Intermittent Porphyria (AIP) | Normal to slightly increased | Normal to slightly increased | Normal | Small increase may be observed[17] | Fecal porphyrins generally normal[17] |

| Lead Poisoning | Increased | Markedly Increased[1][19] | Urinary Copro III >> Copro I[19] | ||

| Dubin-Johnson Syndrome | Increased | Decreased | Normal | Normal | Urinary Copro I > 80% of total[21][22][23] |

| Rotor Syndrome | Markedly Increased[3] | Normal[3] | Urinary Copro I ~65-70% of total[25][27] |

Experimental Protocols for Isomer Differentiation and Quantification

High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods for the separation and quantification of coproporphyrin isomers.

Sample Collection and Handling

-

Urine: 24-hour or random urine samples should be collected in a light-protected container. The sample should be refrigerated during and after collection. For some assays, the pH may need to be adjusted.

-

Plasma: Blood should be collected in EDTA-containing tubes and protected from light. Plasma should be separated by centrifugation and stored frozen (-20°C or below) until analysis.

-

Feces: A random stool sample should be collected in a light-protected container and frozen until analysis.

HPLC with Fluorescence Detection

-

Principle: The isomers are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The native fluorescence of the porphyrins is used for detection.

-

Instrumentation: A binary gradient HPLC system with a fluorescence detector is required.

-

Chromatographic Conditions (Example):

-

Quantification: Calibration curves are generated using certified standards of this compound and III.

LC-MS/MS

-

Principle: This method offers higher sensitivity and specificity. After chromatographic separation, the isomers are ionized and their mass-to-charge ratios are measured.

-

Instrumentation: An LC system coupled to a tandem mass spectrometer.

-

Sample Preparation: Typically involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix.

-

Chromatographic Conditions (Example):

-

Mass Spectrometry (Example):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Transitions: For this compound and III, the mass transition m/z 655.3 → 596.3 is commonly monitored. A stable isotope-labeled internal standard (e.g., m/z 659.3 → 600.3) is used for accurate quantification.[32]

-

-

Quantification: Calibration curves are constructed using known concentrations of the analytes and the internal standard. The lower limit of quantification can reach as low as 20 pg/mL in plasma.[32]

The following diagram depicts a general workflow for the analysis of coproporphyrin isomers.

Diagnostic Logic and Interpretation

The interpretation of coproporphyrin isomer ratios is crucial for differential diagnosis. The following logical diagram outlines a simplified diagnostic workflow.

Conclusion

The distinction between this compound and III is a clear example of how subtle molecular differences can have significant biological and clinical implications. For researchers in porphyrias, hepatology, and toxicology, the accurate measurement of these isomers is indispensable for diagnosis and monitoring. For professionals in drug development, the emerging role of coproporphyrins as endogenous biomarkers for hepatic transporter function offers a powerful tool for early assessment of drug-drug interaction risks. A thorough understanding of the biochemistry, clinical significance, and analytical methodologies related to these isomers is therefore essential for advancing both clinical diagnostics and pharmaceutical sciences.

References

- 1. Urinary Coproporphyrin Isomers I and III in Lead Workers and a Control Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.co.za [journals.co.za]

- 3. Urinary coproporphyrin isomers in Rotor's syndrome: a study in eight families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diagnosis and Testing - American Porphyria Foundation [porphyriafoundation.org]

- 9. uniprot.org [uniprot.org]

- 10. Hereditary Coproporphyria (HCP) - American Porphyria Foundation [porphyriafoundation.org]

- 11. Table 1. [Biochemical Characteristics of Variegate Porphyria (VP)]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Variegate Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Variegate Porphyria (VP) - American Porphyria Foundation [porphyriafoundation.org]

- 14. droracle.ai [droracle.ai]

- 15. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 16. Porphyria Cutanea Tarda Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 17. Acute Intermittent Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Acute Intermittent Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Investigations on the formation of urinary coproporphyrin isomers I-IV in 5-aminolevulinic acid dehydratase deficiency porphyria, acute lead intoxication and after oral 5-aminolevulinic acid loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Diagnosis of Industrial Lead Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dubin-Johnson Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Dubin-Johnson Syndrome Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]

- 23. emedicine.medscape.com [emedicine.medscape.com]

- 24. Rotor Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Relevance of urinary coproporphyrin isomers in hereditary hyperbilirubinemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rotor's syndrome. A distinct inheritable pathophysiologic entity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. lecturio.com [lecturio.com]

- 28. researchgate.net [researchgate.net]

- 29. Urinary coproporphyrin in lead intoxication: a study in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Coproporphyrin isomers in Dubin-Johnson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Table 4. [Other Types of Porphyria in the Differential Diagnosis of Hepatoerythropoietic Porphyria]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Hepatoerythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Role of Coproporphyrin I: A Technical Guide for Researchers

Abstract

Coproporphyrin I, an isomer of the heme precursor Coproporphyrin III, has long been considered a metabolic dead-end with no direct biological function in healthy individuals. However, its accumulation in certain pathological conditions, most notably in the porphyrias, underscores its clinical and diagnostic significance. This technical guide provides an in-depth exploration of the biosynthesis, pathophysiology, and analytical considerations of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's role in metabolic disorders. The guide details its formation as a byproduct of heme synthesis, its function as a key biomarker in porphyrias, and the experimental protocols for its quantification.

Introduction

The biosynthesis of heme is a critical metabolic pathway that produces the vital iron-containing prosthetic group for hemoproteins like hemoglobin, myoglobin, and cytochromes. This pathway involves a series of eight enzymatic steps, beginning with glycine and succinyl-CoA and culminating in the formation of heme. Porphyrins are key intermediates in this process. While Coproporphyrin III is a direct precursor to heme, its isomer, this compound, is formed as a consequence of a specific enzymatic deficiency. In healthy individuals, the production of this compound is minimal. However, in certain genetic disorders known as porphyrias, its levels can increase dramatically, leading to its excretion in urine and feces and deposition in various tissues. This accumulation is not benign and is associated with the clinical manifestations of these diseases.

Biosynthesis of this compound

The divergence of the heme synthesis pathway that leads to the formation of either the type I or type III isomers occurs at the level of hydroxymethylbilane. The enzyme uroporphyrinogen-III synthase (UROS) is responsible for converting the linear hydroxymethylbilane into the cyclic uroporphyrinogen III by inverting one of the pyrrole rings. In the absence or deficiency of UROS, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I. This uroporphyrinogen I is then decarboxylated by the enzyme uroporphyrinogen decarboxylase (UROD) to form coproporphyrinogen I, which is subsequently oxidized to this compound. Unlike coproporphyrinogen III, coproporphyrinogen I cannot be further metabolized by coproporphyrinogen oxidase, making this compound a terminal product.

Caption: Heme synthesis pathway showing the formation of this compound.

Pathophysiological Role and Clinical Significance

The primary clinical relevance of this compound lies in its role as a biomarker for certain porphyrias. Its accumulation is a hallmark of Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, which is caused by a deficiency in UROS activity. In CEP, the massive overproduction of type I porphyrins, including this compound, leads to their deposition in red blood cells, plasma, skin, bones, and teeth. This deposition is responsible for many of the severe symptoms of the disease, including hemolytic anemia, extreme photosensitivity with blistering and mutilation of the skin, and erythrodontia (red-brown discoloration of the teeth).

This compound is also elevated in other conditions. For instance, in Dubin-Johnson syndrome, a rare genetic liver disorder, the urinary excretion of this compound is significantly increased, while the excretion of Coproporphyrin III is normal or only slightly elevated. This makes the ratio of this compound to III a valuable diagnostic marker for this condition.

Quantitative Data

The concentration of this compound in various biological fluids is a key diagnostic parameter. The following table summarizes typical values in normal and pathological states.

| Analyte | Specimen | Normal Range | Pathological Range (CEP) | Pathological Range (Dubin-Johnson) |

| This compound | Urine | < 20 µ g/24h | > 500 µ g/24h | > 80% of total coproporphyrin |

| Coproporphyrin III | Urine | < 60 µ g/24h | Variable, often normal | Normal to slightly elevated |

| Total Porphyrins | Plasma | < 1 µg/dL | Markedly elevated | Normal |

| This compound | Feces | < 20 µg/g dry weight | Markedly elevated | Normal |

Experimental Protocols

The accurate quantification of Coproporphyrin isomers is crucial for the diagnosis and management of porphyrias. High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for separating and quantifying urinary porphyrins.

Sample Preparation

-

Urine Collection: A 24-hour urine sample is collected in a light-protected container and kept refrigerated. A small amount of sodium carbonate may be added to maintain an alkaline pH and prevent porphyrin precipitation.

-

Extraction: Porphyrins are extracted from the urine sample using a solid-phase extraction (SPE) column. The column is first conditioned with methanol and water. The urine sample is then loaded, and interfering substances are washed away with a series of solvent washes. Finally, the porphyrins are eluted with a methanol/acetic acid mixture.

-

Concentration: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for HPLC analysis.

HPLC Analysis

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is employed, starting with a higher polarity solvent (e.g., acetate buffer) and gradually increasing the proportion of a lower polarity organic solvent (e.g., acetonitrile or methanol).

-

Detection: A fluorescence detector is used, with an excitation wavelength of around 405 nm and an emission wavelength of approximately 620 nm.

-

Quantification: The concentration of each porphyrin isomer is determined by comparing its peak area to that of a known standard.

Caption: Workflow for the analysis of urinary porphyrins.

Potential Biological Interactions and Future Directions

While this compound is largely considered a byproduct, its potential for biological activity, particularly at the high concentrations seen in disease states, cannot be entirely dismissed. Porphyrins are known to generate reactive oxygen species (ROS) upon exposure to light, which is the basis for the photosensitivity seen in porphyrias. The accumulation of this compound in tissues could therefore contribute to oxidative stress and cellular damage.

Further research is needed to explore whether this compound can interact with and potentially modulate the activity of other enzymes or signaling pathways. For instance, its structural similarity to other porphyrins suggests the possibility of competitive inhibition of enzymes that bind porphyrin-like structures. Investigating these potential interactions could open new avenues for understanding the pathophysiology of porphyrias and for the development of novel therapeutic strategies.

Caption: Pathophysiological consequences of this compound accumulation.

Conclusion

Accumulation of Coproporphyrin I in Congenital Erythropoietic Porphyria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder originating from a profound deficiency in the heme biosynthetic enzyme, uroporphyrinogen III synthase (UROS). This enzymatic defect disrupts the normal production of heme, leading to the massive accumulation of non-functional and phototoxic type I porphyrin isomers, predominantly uroporphyrin I and coproporphyrin I. This technical guide provides an in-depth examination of the biochemical basis for this compound accumulation in CEP. It details the altered metabolic pathways, presents quantitative data on porphyrin levels in various biological matrices, and outlines the experimental protocols for their quantification, serving as a critical resource for researchers and professionals in the field.

Biochemical Basis of this compound Accumulation

The synthesis of heme is a conserved eight-step enzymatic pathway. In CEP, the critical defect lies at the fourth step, catalyzed by uroporphyrinogen III synthase (UROS).

1.1 The Role of Uroporphyrinogen III Synthase (UROS)

The substrate for UROS is the linear tetrapyrrole, hydroxymethylbilane (HMB). UROS efficiently catalyzes the inversion of the D-ring of HMB and facilitates its cyclization to form the asymmetric uroporphyrinogen III, the essential precursor for all subsequent intermediates in heme synthesis, including protoporphyrin IX and heme itself.

1.2 Pathological Diversion to Type I Isomers in CEP

In individuals with CEP, severely deficient UROS activity prevents the efficient conversion of HMB to uroporphyrinogen III. Consequently, the highly unstable HMB spontaneously and non-enzymatically cyclizes to form the symmetric, non-functional isomer, uroporphyrinogen I.[1]

This metabolic diversion is the primary pathogenic event in CEP. Uroporphyrinogen I is then acted upon by the subsequent enzyme in the pathway, uroporphyrinogen decarboxylase, which sequentially removes four carboxyl groups to form coproporphyrinogen I. However, the next enzyme, coproporphyrinogen oxidase, is stereospecific for the type III isomer and cannot metabolize coproporphyrinogen I. This enzymatic blockade results in the massive accumulation of coproporphyrinogen I, which is then oxidized to the stable, photoactive molecule, this compound.[1] This accumulation occurs in bone marrow, erythrocytes, plasma, and is subsequently excreted in urine and feces.[1][2][3][4][5]

Quantitative Analysis of this compound Accumulation

The hallmark of CEP is a dramatic increase in type I porphyrin isomers across various biological samples. While absolute concentrations can vary depending on disease severity and analytical methods, the relative abundance of this compound over coproporphyrin III is a key diagnostic feature.

Table 1: Urinary Coproporphyrin Levels

| Analyte | Congenital Erythropoietic Porphyria (CEP) | Normal Range | Units |

|---|---|---|---|

| This compound | Predominant isomer, total levels 100-1000x normal[1] | 0 - 15 | µg/L[6] |

| Coproporphyrin III | Also increased, but significantly lower than isomer I | 0 - 49 | µg/L[6] |

| Total Coproporphyrin | Markedly elevated | < 168 (F), < 230 (M) | nmol/24h[7] |

Table 2: Erythrocyte, Plasma, and Fecal Coproporphyrin Levels

| Matrix | Analyte | Congenital Erythropoietic Porphyria (CEP) | Normal Range | Units |

|---|---|---|---|---|

| Erythrocytes | Total Porphyrins | Markedly elevated[1][3][8] | 0 - 35 | µg/dL[9] |

| This compound | Predominant coproporphyrin isomer[1] | < 2 | mcg/dL[10] | |

| Plasma | This compound | Markedly elevated[5] | ~0.15 - 1.5 | ng/mL[11][12] |

| Coproporphyrin III | Elevated | ~0.025 - 0.15 | ng/mL[11][12] |

| Feces | This compound | Predominant porphyrin, markedly elevated[1][13] | < 200 (Total Copro) | nmol/g dry wt[14] |

Experimental Protocols for Porphyrin Quantification

Accurate quantification of coproporphyrin isomers is essential for the diagnosis and monitoring of CEP. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and widely used method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.

3.1 Sample Collection and Handling

Proper sample collection and handling are critical to prevent the degradation of light and temperature-sensitive porphyrins.

-

Urine: A 24-hour urine collection is preferred for quantitative analysis.[7][15] The collection container should be opaque to protect it from light and kept refrigerated.[15][16][17] For preservation, 5 grams of sodium carbonate should be added to the container before collection to maintain an alkaline pH (>7.0).[7][15][16]

-

Blood/Erythrocytes: Whole blood should be collected in an EDTA tube (lavender or royal blue top) and protected from light.[9] The sample should be kept refrigerated and not frozen. For erythrocyte analysis, plasma is removed after centrifugation, and the packed red cells are washed with cold 0.9% saline before analysis.[18]

-

Feces: A random stool sample of at least 10-20 grams should be collected in a light-proof, watertight container and frozen until analysis.[6][19]

3.2 HPLC with Fluorescence Detection for Urinary Porphyrins

This method separates porphyrin isomers based on their hydrophobicity, followed by sensitive fluorescence detection.

-

Sample Preparation:

-

Centrifuge the urine sample to remove any particulate matter.

-

Acidify a small aliquot of the supernatant with hydrochloric acid.

-

Inject the acidified sample directly into the HPLC system or after a solid-phase extraction (SPE) cleanup step if matrix interference is high.

-

-

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 1.0 M ammonium acetate buffer with 10% acetonitrile, pH adjusted to 5.2-5.7.

-

Mobile Phase B: Methanol:Acetonitrile (e.g., 90:10 v/v).

-

Gradient: A linear gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over approximately 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector set to an excitation wavelength of ~400-405 nm and an emission wavelength of ~620-625 nm.

-

-

Quantification: Porphyrin concentrations are determined by comparing the peak areas of the sample chromatogram to those of a known concentration standard curve.

3.3 LC-MS/MS for Plasma Coproporphyrins

This method provides high sensitivity and is ideal for the low concentrations of porphyrins found in plasma.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a mixed-mode anion exchange SPE plate with methanol, followed by water.

-

Load the plasma sample (pre-treated with an internal standard, e.g., ¹⁵N₄-labeled this compound) onto the plate.

-

Wash the plate with a weak solvent to remove interfering substances.

-

Elute the coproporphyrins with an appropriate solvent mixture (e.g., containing formic acid).

-

Evaporate the eluate and reconstitute in the initial mobile phase for injection.

-

-

LC-MS/MS Conditions (Example):

-

Column: C18 or similar reversed-phase column (e.g., 2.1 x 150 mm, 3 µm).

-

Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A rapid gradient optimized for the separation of this compound and III.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). For coproporphyrins, the transition m/z 655.3 → 596.3 is typically monitored.[1]

-

References

- 1. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]

- 6. porphyriafoundation.org [porphyriafoundation.org]

- 7. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 8. Congenital erythropoietic porphyria five years observation with standard treatment: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erythrocyte Porphyrin (EP), Whole Blood | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 10. mountsinai.org [mountsinai.org]

- 11. researchgate.net [researchgate.net]

- 12. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on coproporphyrin isomers in urine and feces in the porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Porphyrins, Quantitative, 24 Hour, Urine - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]

- 16. childrensmn.org [childrensmn.org]

- 17. Test Details [utmb.edu]

- 18. logan.testcatalog.org [logan.testcatalog.org]

- 19. Guidelines for the collection and despatch of samples for Porphyrin Analysis | Porphyria for Professionals [porphyria.uct.ac.za]

An In-Depth Technical Guide on the Spontaneous Oxidation of Coproporphyrinogen I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the spontaneous, non-enzymatic oxidation of coproporphyrinogen I. This process is of significant interest in the study of certain porphyrias and in the development of therapeutic interventions. This document outlines the fundamental chemical transformation, influencing factors, detailed experimental protocols for its study, and relevant biochemical pathways.

Introduction

Coproporphyrinogen I is a metabolic intermediate in the heme biosynthetic pathway, particularly under pathological conditions such as congenital erythropoietic porphyria.[1] Unlike its isomer, coproporphyrinogen III, coproporphyrinogen I is not a substrate for the enzyme coproporphyrinogen oxidase and therefore accumulates.[1] Porphyrinogens, including coproporphyrinogen I, are inherently unstable and susceptible to spontaneous oxidation, converting them into their corresponding porphyrin forms.[2] This non-enzymatic oxidation is a critical process to understand, as the resulting coproporphyrin I is a cytotoxic compound that can contribute to the pathology of porphyrias.[1]

The spontaneous oxidation of coproporphyrinogen I involves the removal of six hydrogen atoms from the porphyrinogen macrocycle, resulting in the formation of a highly conjugated, stable, and colored porphyrin ring. This reaction is significantly influenced by environmental factors such as the presence of oxygen, light, pH, and temperature.

The Chemical Transformation

The core of the spontaneous oxidation is the conversion of the colorless, non-fluorescent coproporphyrinogen I to the reddish, fluorescent this compound. This transformation involves the oxidation of the methylene bridges connecting the four pyrrole rings of the macrocycle to methene bridges, creating a fully conjugated aromatic system.

Reaction:

Coproporphyrinogen I (C₃₆H₄₄N₄O₈) + 3O₂ → this compound (C₃₆H₃₈N₄O₈) + 6H₂O

This oxidation is an irreversible process under physiological conditions. The resulting this compound is a metabolic dead-end and cannot be further processed in the heme synthesis pathway.[3]

Factors Influencing Spontaneous Oxidation

The rate of spontaneous oxidation of coproporphyrinogen I is governed by several key environmental factors. Understanding these factors is crucial for designing experiments and for interpreting data related to porphyrin metabolism.

| Factor | Effect on Oxidation Rate | Notes |

| Oxygen | Increases | Molecular oxygen is the primary oxidizing agent in the spontaneous oxidation of porphyrinogens. The reaction rate is generally dependent on the partial pressure of oxygen. |

| Light | Increases | Porphyrins are photosensitizers. Light, particularly in the UV and visible spectrum, can accelerate the oxidation process, likely through the generation of reactive oxygen species.[2] |

| pH | Dependent | The rate of oxidation is pH-dependent. While specific data for coproporphyrinogen I is scarce, studies on other similar compounds suggest that the stability of porphyrinogens can vary significantly with pH. The optimal pH for porphyrin production in some biological systems has been observed to be slightly acidic to neutral.[4] |

| Temperature | Increases | As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of oxidation.[5] |

| Presence of Metal Ions | Can Catalyze | Certain transition metal ions can catalyze the oxidation of porphyrinogens. |

| Reducing Agents | Decreases | The presence of reducing agents can slow down the oxidation process by maintaining the porphyrinogen in its reduced state. |

Experimental Protocols

The study of the spontaneous oxidation of coproporphyrinogen I primarily involves its preparation, incubation under controlled conditions, and the subsequent quantification of the resulting this compound.

Preparation of Coproporphyrinogen I

Coproporphyrinogen I is not commercially available and must be prepared fresh before use. It is typically synthesized from uroporphyrinogen I, which is produced from porphobilinogen in the absence of uroporphyrinogen-III cosynthase.[6][7] The uroporphyrinogen I is then decarboxylated to coproporphyrinogen I using the enzyme uroporphyrinogen decarboxylase.[7]

Protocol for Enzymatic Synthesis of Uroporphyrinogen I:

-

Enzyme Preparation: A heat-treated preparation of porphobilinogen deaminase (also known as hydroxymethylbilane synthase) is used. Heating inactivates the uroporphyrinogen-III cosynthase, ensuring the production of the type I isomer.[6]

-

Reaction Mixture: Porphobilinogen is incubated with the heat-treated deaminase in a suitable buffer (e.g., Tris-HCl, pH 8.2) under anaerobic conditions to prevent premature oxidation.[6]

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time.

-

Conversion to Coproporphyrinogen I: The resulting uroporphyrinogen I can be subsequently converted to coproporphyrinogen I by the action of uroporphyrinogen decarboxylase.

Alternatively, coproporphyrinogen I can be prepared by the chemical reduction of this compound using sodium amalgam.

Monitoring Spontaneous Oxidation by UV-Vis Spectrophotometry

The progress of the oxidation reaction can be monitored by observing the increase in absorbance in the Soret band region (around 400 nm), which is characteristic of the porphyrin macrocycle.

Protocol:

-

Sample Preparation: A freshly prepared solution of coproporphyrinogen I in a suitable buffer (e.g., phosphate or Tris buffer) is prepared. The initial concentration should be in the low micromolar range.

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is set to scan a wavelength range that includes the Soret band of this compound (approximately 380-420 nm).

-

Kinetic Measurement: The cuvette containing the coproporphyrinogen I solution is placed in the spectrophotometer, and absorbance readings at the Soret peak maximum are taken at regular time intervals.

-